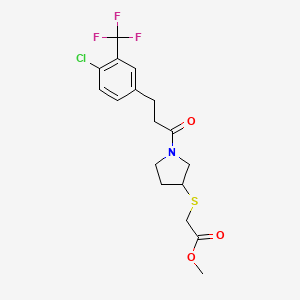

Methyl 2-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate

Description

Properties

IUPAC Name |

methyl 2-[1-[3-[4-chloro-3-(trifluoromethyl)phenyl]propanoyl]pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClF3NO3S/c1-25-16(24)10-26-12-6-7-22(9-12)15(23)5-3-11-2-4-14(18)13(8-11)17(19,20)21/h2,4,8,12H,3,5-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUSMVLVHRLVLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)CCC2=CC(=C(C=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps. One common approach starts with the preparation of the key intermediate, 4-chloro-3-(trifluoromethyl)benzaldehyde, which is then subjected to a series of reactions including condensation, cyclization, and esterification to yield the final product. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The aromatic ring and the pyrrolidine ring can undergo substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl 2-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Medicine: Its potential pharmacological properties are being explored for the development of new drugs, particularly those targeting specific receptors or enzymes.

Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 2-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group and the chloro-substituted aromatic ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pyrrolidine ring may also contribute to the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

A structurally related compound, Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1), shares the thioacetate ester functionality but differs in its heterocyclic core and substituents (Table 1).

Key Differences :

- Substituent Effects : The 4-chloro-3-(trifluoromethyl)phenyl group in the target compound introduces strong electron-withdrawing effects, which may stabilize transition states in enzymatic reactions. In contrast, Compound 1’s thietan-3-yloxy group adds steric bulk without significant electronic modulation.

- Ester Group : The methyl ester in the target compound may confer slightly lower hydrophobicity compared to the ethyl ester in Compound 1, affecting membrane permeability .

Hypothetical Comparison with Other Thioacetate Derivatives

- Reactivity : The thioacetate moiety can act as a Michael acceptor, enabling covalent inhibition of nucleophilic residues in enzymes.

Research Findings and Data Gaps

- Synthetic Feasibility: The target compound’s synthesis likely requires multi-step acylation and thiol-ether formation, similar to Compound 1’s pathway but with distinct reagents (e.g., 4-chloro-3-(trifluoromethyl)phenylpropanoyl chloride).

- Biological Activity: No direct studies on the target compound are cited in the provided evidence. However, pyrimidine-based thioacetates (e.g., Compound 1) are often explored as kinase or protease inhibitors, suggesting possible overlap in therapeutic targets.

- ADMET Predictions : The trifluoromethyl group may improve metabolic stability but could increase hepatotoxicity risks due to bioaccumulation.

Biological Activity

Methyl 2-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 478.9 g/mol. The compound features a trifluoromethyl group, which is known for enhancing biological activity through increased lipophilicity and metabolic stability.

The biological activity of this compound can be attributed to its interaction with various biological targets, notably matrix metalloproteinases (MMPs). MMPs are crucial in tissue remodeling and have been implicated in various pathological conditions, including cancer metastasis. Studies have shown that compounds similar to this compound exhibit significant inhibitory effects on MMPs, particularly MMP-1.

Inhibitory Activity Against MMPs

A study highlighted the potential of related compounds as MMP inhibitors. For instance, a compound structurally similar to this compound demonstrated 60-fold higher inhibitory activity against MMP-1 compared to its analogs. This suggests that modifications in the chemical structure can lead to enhanced potency against specific targets .

| Compound | MMP Inhibition Potency | Reference |

|---|---|---|

| Compound A | 60x higher than analog B | |

| Compound B | Baseline activity |

Antimicrobial Activity

Research has also explored the antimicrobial properties of thiourea derivatives related to the compound . These derivatives were tested against various microorganisms, including Staphylococcus aureus and Candida albicans, showing promising results in inhibiting microbial growth. The presence of the trifluoromethyl group is believed to contribute significantly to this activity .

Case Study 1: Anticancer Properties

In a preclinical study, a derivative of this compound was evaluated for its anticancer effects. The results indicated that the compound induced apoptosis in cancer cell lines through the modulation of apoptotic markers. The study concluded that the compound could serve as a lead for developing new anticancer agents .

Case Study 2: Analgesic Effects

Another investigation assessed the analgesic properties of similar compounds through acetic acid-induced writhing tests in mice. The results indicated significant pain relief at specific dosages, pointing towards potential applications in pain management therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.